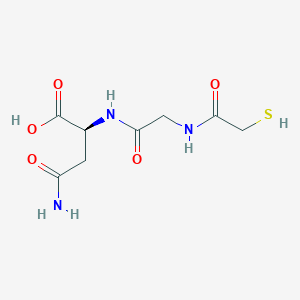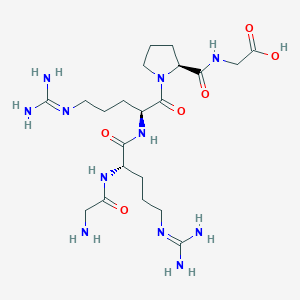
3-Hydroxynaphthalene-2-carboxylic acid;4-pyridin-4-ylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxynaphthalene-2-carboxylic acid;4-pyridin-4-ylpyridine: is a compound that combines the structural features of naphthalene and pyridine The naphthalene moiety is known for its aromatic properties, while the pyridine ring is a basic heterocycle commonly found in many biologically active molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxynaphthalene-2-carboxylic acid typically involves the carboxylation of 2-naphthol using the Kolbe-Schmitt reaction . This reaction involves the treatment of 2-naphthol with carbon dioxide under high pressure and temperature in the presence of a strong base, such as sodium hydroxide. The resulting product is then purified through recrystallization.
For the synthesis of 4-pyridin-4-ylpyridine, a common method involves the condensation of pyridine-4-carbaldehyde with ammonia or a primary amine under acidic conditions . This reaction forms the pyridine-pyridine linkage, resulting in the desired compound.
Industrial Production Methods: Industrial production of these compounds often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, industrial processes may incorporate advanced purification techniques, such as chromatography and distillation, to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-Hydroxynaphthalene-2-carboxylic acid can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde.
Substitution: The hydroxyl group in 3-hydroxynaphthalene-2-carboxylic acid can be substituted with various functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products:
Oxidation: Quinones, oxidized naphthalene derivatives.
Reduction: Alcohols, aldehydes.
Substitution: Alkylated or acylated naphthalene derivatives.
Applications De Recherche Scientifique
Chemistry: 3-Hydroxynaphthalene-2-carboxylic acid is used as a precursor in the synthesis of azo dyes and pigments . Its derivatives are also employed in the preparation of various organic compounds through substitution and coupling reactions.
Biology: In biological research, 3-hydroxynaphthalene-2-carboxylic acid derivatives have shown potential as antimicrobial agents . Studies have demonstrated their activity against methicillin-resistant Staphylococcus aureus and Mycobacterium tuberculosis .
Medicine: The compound and its derivatives are being investigated for their potential therapeutic applications. Their ability to inhibit certain enzymes and pathways makes them candidates for drug development .
Industry: In the industrial sector, 3-hydroxynaphthalene-2-carboxylic acid is used in the production of dyes, pigments, and other specialty chemicals . Its derivatives are also utilized in the manufacture of polymers and resins.
Mécanisme D'action
The mechanism of action of 3-hydroxynaphthalene-2-carboxylic acid and its derivatives often involves the inhibition of specific enzymes or pathways. For example, some derivatives have been shown to inhibit bacterial cell wall synthesis by targeting key enzymes involved in peptidoglycan biosynthesis . Additionally, the compound’s ability to form hydrogen bonds and interact with various molecular targets contributes to its biological activity .
Comparaison Avec Des Composés Similaires
2-Hydroxy-1-naphthoic acid: Another hydroxynaphthoic acid with similar chemical properties but different substitution patterns.
3-Amino-2-naphthoic acid: A derivative with an amino group instead of a hydroxyl group, used in the synthesis of dyes and pigments.
N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides: A series of compounds with alkoxyphenyl substitutions, showing antimicrobial activity.
Uniqueness: 3-Hydroxynaphthalene-2-carboxylic acid is unique due to its specific substitution pattern, which allows for diverse chemical reactions and applications. Its combination with 4-pyridin-4-ylpyridine further enhances its potential in various fields, making it a versatile compound for research and industrial use.
Propriétés
Numéro CAS |
917965-47-0 |
|---|---|
Formule moléculaire |
C32H24N2O6 |
Poids moléculaire |
532.5 g/mol |
Nom IUPAC |
3-hydroxynaphthalene-2-carboxylic acid;4-pyridin-4-ylpyridine |
InChI |
InChI=1S/2C11H8O3.C10H8N2/c2*12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14;1-5-11-6-2-9(1)10-3-7-12-8-4-10/h2*1-6,12H,(H,13,14);1-8H |
Clé InChI |
DUHMCEKCGPOAMI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C(=CC2=C1)C(=O)O)O.C1=CC=C2C=C(C(=CC2=C1)C(=O)O)O.C1=CN=CC=C1C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[4-(Trifluoromethyl)phenyl]pent-4-EN-1-OL](/img/structure/B14207233.png)
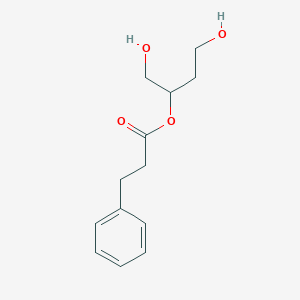
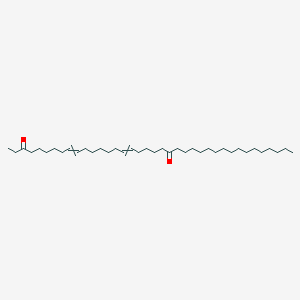
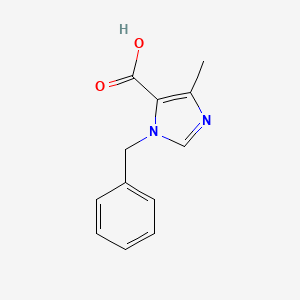
![2-Amino-7-chloropyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14207262.png)
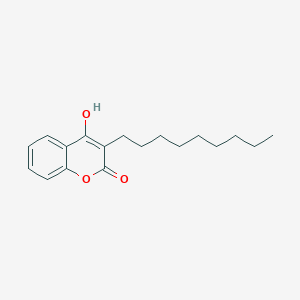
![1H-1,2,3-Triazole, 5-phenyl-1-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B14207272.png)
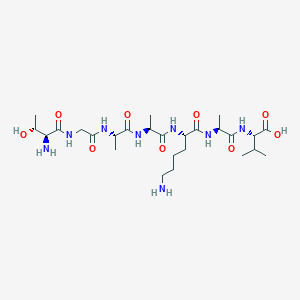

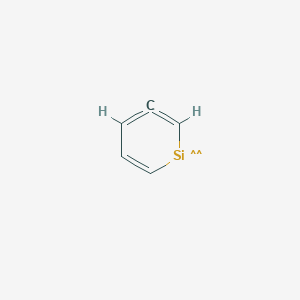
![(2-Aminophenyl)[(2S)-2-ethenyl-2-methylpyrrolidin-1-yl]methanone](/img/structure/B14207294.png)
![8-(Benzyloxy)-2,4,5-trimethyl-1,5-dihydroimidazo[4,5-b]carbazole](/img/structure/B14207299.png)
